![molecular formula C12H21F2NO3 B2927820 Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate CAS No. 2386371-07-7](/img/structure/B2927820.png)

Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

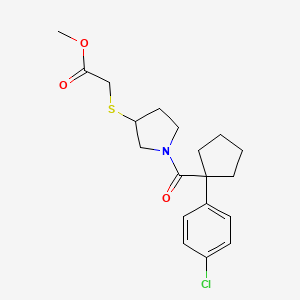

Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate is a chemical compound with the CAS Number: 2386371-07-7 . It has a molecular weight of 265.3 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl ((5,5-difluoro-2-hydroxycyclohexyl)methyl)carbamate . The InChI Code is 1S/C12H21F2NO3/c1-11(2,3)18-10(17)15-7-8-6-12(13,14)5-4-9(8)16/h8-9,16H,4-7H2,1-3H3,(H,15,17) .Physical And Chemical Properties Analysis

Tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate is a powder that is stored at room temperature . It has a molecular weight of 265.3 .Scientific Research Applications

Synthesis of Chiral Pharmaceuticals

This compound is utilized in the synthesis of chiral pharmaceuticals, particularly as a precursor in the production of antidepressants like Citalopram and Escitalopram oxalate. These medications function by inhibiting serotonin uptake, providing relief from depression .

Production of Benzohydrol Intermediates

It serves as an intermediate in the production of benzohydrols, including chlorobenzohydrols, which are crucial in the synthesis of drugs such as nefopam. Nefopam is known for its analgesic, muscle relaxant, and antidepressant properties .

Ketoreductase-Assisted Biotransformation

Ketoreductases are enzymes that facilitate the chiral selective reduction of this compound. The process involves optimizing conditions such as temperature, pH, and enzyme loading to achieve high conversion rates and chiral selectivity .

Palladium-Catalyzed Synthesis

The tert-butyl carbamate group within the compound is instrumental in the palladium-catalyzed synthesis of N-Boc-protected anilines. This is a critical step in the preparation of various organic molecules, particularly in medicinal chemistry .

Synthesis of Tetrasubstituted Pyrroles

It is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles have significant applications in the development of new pharmaceuticals and materials .

Analytical and Instrumental Characterization

The compound’s purity and chiral purity are confirmed through rigorous analytical methods, including HPLC, specific optical rotation, melting point, boiling point, LC–MS, ATR-FTIR, 1H NMR, and 13C NMR. These methods ensure the quality and consistency of the compound for research and industrial applications .

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[(5,5-difluoro-2-hydroxycyclohexyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21F2NO3/c1-11(2,3)18-10(17)15-7-8-6-12(13,14)5-4-9(8)16/h8-9,16H,4-7H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHNWKURGLHUQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(CCC1O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2927738.png)

![N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2927742.png)

![(4-chlorophenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2927747.png)

![3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2927748.png)

![N-[[3-(Cyclopentyloxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2927750.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2927751.png)

![N-1,3-benzodioxol-5-yl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2927758.png)